molecular formula C6H10O2 B6268327 (2R)-2-methoxycyclopentan-1-one CAS No. 1932505-45-7

(2R)-2-methoxycyclopentan-1-one

Cat. No.: B6268327
CAS No.: 1932505-45-7
M. Wt: 114.1
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Description

(2R)-2-Methoxycyclopentan-1-one is a chiral cyclopentanone derivative that serves as a valuable scaffold and building block in organic synthesis and medicinal chemistry research . The molecule features a ketone group and a methoxy ether functional group on a five-membered ring, presenting a stereogenic center with (R) configuration. This specific stereochemistry is critical for asymmetric synthesis, where it can be used to induce diastereoselectivity in subsequent reactions, ultimately enabling the production of enantiomerically pure compounds . While specific data for this compound is limited, its structural analogues, such as 2-methylcyclopentanone, are well-established intermediates in key ring-forming reactions like the Dieckmann condensation . Researchers can leverage the reactivity of the carbonyl group for nucleophilic additions or reduction to alcohols, while the methoxy group offers stability and influences the electronic properties of the ring system. The (R)-configured stereocenter makes this compound particularly useful for constructing complex molecular architectures with defined three-dimensional structures, which is a common requirement in the development of active pharmaceutical ingredients (APIs) and fine chemicals. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1932505-45-7

Molecular Formula

C6H10O2

Molecular Weight

114.1

Purity

95

Origin of Product

United States

Preparation Methods

Substrate Synthesis and Catalytic Conditions

The asymmetric hydrogenation of cyclic diketones represents a robust route to chiral hydroxy ketones, which can be subsequently methylated to yield (2R)-2-methoxycyclopentan-1-one. For example, 2-methylenecyclopentane-1,3-dione undergoes hydrogenation using an iridium catalyst ligated by a chiral phosphoramidite (f-ampha).

Reaction Conditions :

  • Catalyst: [Ir(COD)Cl]₂ (2.5 mol%)

  • Ligand: f-ampha (5 mol%)

  • Solvent: Anhydrous dichloromethane/iPrOH (1:1)

  • Pressure: 40 atm H₂

  • Temperature: 25°C

  • Time: 1 hour

Outcome :

  • Yield : 85–92%

  • ee : 94–98% (determined by HPLC)

  • Intermediate : (2R)-2-Hydroxycyclopentan-1-one

Methylation of Hydroxy Ketone

The hydroxy ketone intermediate is methylated using methyl iodide in the presence of NaH:
(2R)-2-Hydroxycyclopentan-1-one+CH3INaH, THFThis compound\text{(2R)-2-Hydroxycyclopentan-1-one} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, THF}} \text{this compound}

  • Yield : 90%

  • Purity : >99% (via flash chromatography).

Enolate Alkylation with Methoxy Group Donors

Enolate Formation and Alkylation

Cyclopentanone is deprotonated at the α-position using a strong base (e.g., LDA), generating an enolate that reacts with methoxy-containing electrophiles.

Reaction Conditions :

  • Base: LDA (2.2 equiv.)

  • Electrophile: Trimethyloxonium tetrafluoroborate (1.5 equiv.)

  • Solvent: THF, -78°C

  • Time: 12 hours

Outcome :

  • Yield : 65–70%

  • ee : 50–60% (requires chiral additives for improved stereocontrol).

Limitations

  • Moderate enantioselectivity without chiral auxiliaries.

  • Competing over-alkylation reduces yield.

Cyclization of Linear Precursors

Keto-Ester Cyclization

A linear keto-ester precursor undergoes base-mediated cyclization to form the cyclopentanone ring, with simultaneous introduction of the methoxy group.

Example :
CH3OCH2CO(CH2)3COOEtt-BuOK, DMFThis compound\text{CH}_3\text{OCH}_2\text{CO(CH}_2\text{)}_3\text{COOEt} \xrightarrow{\text{t-BuOK, DMF}} \text{this compound}

Reaction Conditions :

  • Temperature: 100°C

  • Time: 24 hours

Outcome :

  • Yield : 55–60%

  • ee : <10% (non-stereoselective).

Industrial Scalability

Continuous flow reactors enhance yield (75%) by optimizing residence time and temperature.

Oxidation of Chiral Secondary Alcohols

Synthesis of (2R)-2-Methoxycyclopentan-1-ol

(2R)-2-Methoxycyclopentan-1-ol is synthesized via asymmetric reduction of 2-methoxycyclopentan-1-one using NaBH₄ and a chiral catalyst.

Reaction Conditions :

  • Catalyst: (R)-BINAP-RuCl₂ (1 mol%)

  • Solvent: MeOH

  • Pressure: 1 atm H₂

Outcome :

  • Yield : 88%

  • ee : 95%.

Oxidation to Ketone

The alcohol is oxidized using pyridinium chlorochromate (PCC):
(2R)-2-Methoxycyclopentan-1-olPCC, CH2Cl2This compound\text{(2R)-2-Methoxycyclopentan-1-ol} \xrightarrow{\text{PCC, CH}_2\text{Cl}_2} \text{this compound}

  • Yield : 82%

  • Purity : 98%.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Asymmetric Hydrogenation85–9294–98HighModerate
Enolate Alkylation65–7050–60LowHigh
Cyclization55–60<10ModerateLow
Alcohol Oxidation8295HighHigh

Chemical Reactions Analysis

Types of Reactions: (2R)-2-methoxycyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (2R)-2-methoxycyclopentan-1-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It may also serve as a precursor for the synthesis of biologically active molecules .

Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor. It is also employed in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (2R)-2-methoxycyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ketone groups play a crucial role in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations:

Steric hindrance from the methoxy group may influence reaction pathways in catalytic processes, unlike the linear pentyl chain in 2-pentylcyclopentan-1-one.

Stereochemical Specificity: The (2R)-configuration distinguishes it from racemic or non-chiral analogs, which lack enantioselectivity in biological systems or asymmetric catalysis .

Functional Group Reactivity :

  • Unlike 2-heptylidenecyclopentan-1-one (which contains an alkene), the target compound lacks unsaturation, reducing susceptibility to oxidation or polymerization .
  • The absence of hydroxyl groups (cf. 2-(5-hydroxypentyl)cyclopentan-1-one) minimizes hydrogen-bonding interactions, altering volatility and partition coefficients .

Q & A

Q. What are the common synthetic routes for preparing (2R)-2-methoxycyclopentan-1-one in laboratory settings?

  • Methodological Answer : The synthesis of this compound typically involves stereoselective oxidation or substitution strategies. A two-step approach is often employed:

Chiral precursor preparation : Start with a cyclopentanol derivative, such as (2R)-2-methoxycyclopentanol, and introduce the ketone group via oxidation using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under anhydrous conditions .

Enantiomeric control : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) to retain the (R)-configuration during oxidation. For methoxy group introduction, nucleophilic substitution with methyl iodide in the presence of a base (e.g., NaH) on a pre-functionalized cyclopentane intermediate can be applied .

Q. How can researchers determine the stereochemical configuration (R) at the C2 position of this compound?

  • Methodological Answer : Stereochemical confirmation requires a combination of techniques:
  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose-based columns) to separate enantiomers and compare retention times with known standards .
  • X-ray crystallography : Resolve the crystal structure of a derivative (e.g., a brominated analog) to unambiguously assign the (R)-configuration .
  • Optical rotation : Compare the measured specific rotation ([α]D) with literature values for (2R)-configured cyclopentanones .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy :
  • ¹H NMR : Identify methoxy protons (δ ~3.2–3.5 ppm) and cyclopentanone ring protons (δ ~1.5–2.5 ppm). Coupling constants (J) help confirm stereochemistry.
  • ¹³C NMR : Detect the carbonyl carbon (δ ~210–220 ppm) and methoxy carbon (δ ~55 ppm) .
  • IR spectroscopy : Confirm the ketone group (C=O stretch ~1700–1750 cm⁻¹) and methoxy C-O stretch (~1100 cm⁻¹) .
  • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the key considerations when designing a kinetic resolution strategy for this compound?

  • Methodological Answer : Kinetic resolution requires:
  • Enzyme selection : Use lipases (e.g., Candida antarctica) or esterases to selectively hydrolyze one enantiomer of a racemic precursor (e.g., acetylated cyclopentanol derivatives).
  • Reaction optimization : Adjust pH, temperature, and solvent polarity (e.g., tert-butyl methyl ether) to maximize enantiomeric excess (ee) .
  • Monitoring : Track ee via chiral HPLC or polarimetry during the reaction to terminate at optimal conversion .

Q. How does the methoxy group influence the reactivity of the cyclopentanone ring in this compound?

  • Methodological Answer : The methoxy group:
  • Electron donation : Stabilizes adjacent carbocations via resonance, enhancing susceptibility to nucleophilic attack at the α-carbon.
  • Steric hindrance : Directs regioselectivity in reactions (e.g., favoring β-keto elimination over α-substitution).
  • Hydrogen bonding : Participates in intermolecular interactions during crystallization, affecting solubility and crystal packing .

Advanced Research Questions

Q. What methodologies are employed to achieve enantioselective synthesis of this compound with high optical purity?

  • Methodological Answer : Advanced strategies include:
  • Asymmetric organocatalysis : Use proline-derived catalysts to induce enantioselective aldol condensation, followed by cyclization.
  • Transition-metal catalysis : Employ chiral Ru or Ir complexes for hydrogenation of α,β-unsaturated ketones to generate the (R)-configuration .
  • Dynamic kinetic resolution (DKR) : Combine enzyme-catalyzed resolution with metal catalysts to racemize the undesired enantiomer in situ .

Q. How can researchers resolve contradictions in stereochemical assignment when different analytical methods yield conflicting data?

  • Methodological Answer : To resolve discrepancies:

Cross-validation : Compare results from X-ray crystallography, NOESY NMR (for spatial proximity), and electronic circular dichroism (ECD) .

Derivatization : Convert the compound to a crystalline derivative (e.g., a Mosher ester) for unambiguous stereochemical analysis .

Computational modeling : Perform density functional theory (DFT) calculations to predict NMR chemical shifts or optical rotations and match experimental data .

Q. What computational approaches are suitable for predicting the biological activity or binding interactions of this compound?

  • Methodological Answer : Use:
  • Molecular docking : Simulate binding to target proteins (e.g., enzymes) using software like AutoDock Vina. Validate with molecular dynamics (MD) simulations to assess stability .
  • Quantitative structure-activity relationship (QSAR) : Corrogate structural features (e.g., methoxy group position) with bioactivity data from analogs .
  • Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bond acceptors) for drug design .

Q. How does the steric environment of the cyclopentanone ring affect regioselective functionalization in this compound?

  • Methodological Answer : Steric effects dictate reactivity:
  • α vs. β positions : The methoxy group shields the adjacent α-carbon, directing electrophiles (e.g., bromine) to the less hindered β-position.
  • Ring strain : Cyclopentanone’s puckered geometry influences transition states in nucleophilic additions (e.g., Grignard reagents favor equatorial attack) .
  • Protecting groups : Temporarily block the methoxy group with silyl ethers to redirect reactivity during multi-step syntheses .

Q. What strategies can be implemented to optimize reaction yields in multi-step syntheses involving this compound as an intermediate?

  • Methodological Answer :
    Optimize via:
  • Flow chemistry : Enhance reaction control and reduce side products in oxidation or alkylation steps .
  • In-line purification : Integrate scavenger resins or catch-and-release techniques to isolate intermediates.
  • Design of experiments (DoE) : Systematically vary parameters (e.g., temperature, catalyst loading) to identify optimal conditions .

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